Niguldipine is a third-generation dihydropyridine-based compound, recognized for its dual functionality as both a potent L-type calcium channel blocker and a highly selective alpha-1A adrenergic receptor antagonist. This distinct pharmacological profile sets it apart from conventional dihydropyridines, such as nifedipine or nimodipine, which primarily exhibit calcium channel blocking activity. The molecule's utility is further defined by its stereoisomers, with the (+)-enantiomer demonstrating significantly higher affinity for both of its primary targets, making it a precise tool for researchers investigating the interplay between calcium influx and adrenergic signaling pathways.
Procurement decisions based on substituting Niguldipine with more common dihydropyridines like nifedipine or nimodipine will lead to the loss of its unique dual-target activity. While these analogs can replicate the calcium channel blocking effects, they lack the potent and selective alpha-1A adrenergic antagonism inherent to Niguldipine. This dual action is critical for studies where simultaneous modulation of both pathways is required. Furthermore, the significant stereospecificity of Niguldipine's enantiomers, with (+)-Niguldipine showing markedly higher affinity for its targets than the (-)-enantiomer, provides a level of precision that is not available with racemic mixtures of other dihydropyridines. Therefore, substituting Niguldipine would compromise the specificity and intended outcome of research protocols designed to leverage its unique pharmacology.
In radioligand binding assays, (+)-Niguldipine demonstrates a remarkably high affinity for the alpha-1A adrenoceptor subtype, with a Ki value of 52 pM. This is a defining characteristic not present in conventional dihydropyridines like nifedipine and nimodipine, which are primarily calcium channel blockers with negligible alpha-1 adrenoceptor activity. The affinity of (+)-Niguldipine for the alpha-1A subtype is also over 40-fold higher than its corresponding (-)-enantiomer.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | (+)-Niguldipine: 52 pM for alpha-1A adrenoceptor |
| Comparator Or Baseline | (-)-Niguldipine: >40-fold lower affinity for alpha-1A adrenoceptor. Nifedipine/Nimodipine: Primarily calcium channel blockers with no significant alpha-1 adrenoceptor affinity. |
| Quantified Difference | >40-fold higher affinity for the (+)-enantiomer compared to the (-)-enantiomer at the alpha-1A adrenoceptor. |
| Conditions | Radioligand binding assay with [3H]prazosin on rat brain cortex membranes. |
For researchers needing to specifically modulate the alpha-1A adrenoceptor in conjunction with L-type calcium channel blockade, Niguldipine offers a unique and potent tool not available in other dihydropyridines.
(+)-Niguldipine binds to the 1,4-dihydropyridine receptor on L-type calcium channels with very high affinity, exhibiting Ki values of 45 pM in the heart, 85 pM in skeletal muscle, and 140 pM in the brain. This affinity is approximately 40 times greater than that of its (-)-enantiomer. While other dihydropyridines like nifedipine and nimodipine also target L-type calcium channels, the pronounced stereoselectivity of Niguldipine provides a more refined tool for studying the specific interactions at the receptor site.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | (+)-Niguldipine: 45 pM (heart), 85 pM (skeletal muscle), 140 pM (brain) for L-type Ca2+ channels |
| Comparator Or Baseline | (-)-Niguldipine: Approximately 40-fold less potent. |
| Quantified Difference | An approximate 40-fold higher affinity of the (+)-enantiomer for L-type calcium channels compared to the (-)-enantiomer. |
| Conditions | Radioligand binding assay on guinea-pig membranes. |
The high affinity and significant stereoselectivity of (+)-Niguldipine allow for more precise and potent modulation of L-type calcium channels, which is critical for achieving reproducible results in sensitive experimental systems.
Niguldipine hydrochloride is sparingly soluble in aqueous buffers, which is a common characteristic of the dihydropyridine class. For in vitro studies, it is recommended to first dissolve the compound in an organic solvent such as DMSO, where it exhibits a solubility of approximately 20 mg/mL, before diluting with the aqueous buffer of choice. This process allows for the preparation of stock solutions suitable for a wide range of experimental concentrations. The hydrochloride salt form offers improved handling and dissolution characteristics compared to the free base.
| Evidence Dimension | Solubility |
| Target Compound Data | Approx. 20 mg/mL in DMSO. |
| Comparator Or Baseline | Sparingly soluble in aqueous buffers. |
| Quantified Difference | Significantly higher solubility in organic solvents compared to aqueous solutions. |
| Conditions | Standard laboratory conditions. |
Understanding the solubility profile of Niguldipine hydrochloride is crucial for proper experimental design, ensuring accurate and reproducible dosing in both in vitro and in vivo studies.
Due to its high affinity and selectivity for the alpha-1A adrenoceptor, (+)-Niguldipine is an ideal tool for investigating the specific functions of this receptor subtype in various physiological and pathological processes, such as the regulation of blood pressure and smooth muscle tone.
The significant difference in potency between the (+)- and (-)-enantiomers of Niguldipine makes it a valuable probe for studying the stereochemical requirements of the dihydropyridine binding site on L-type calcium channels.
Niguldipine's dual-action profile allows for the simultaneous inhibition of L-type calcium channels and alpha-1A adrenoceptors, making it a suitable compound for studies exploring the synergistic or additive effects of these two mechanisms in areas such as hypertension research.
As a lead compound, Niguldipine can serve as a scaffold for the design and synthesis of new molecules with tailored affinities for both calcium channels and adrenoceptors, potentially leading to the development of novel therapeutics with improved efficacy and side-effect profiles.